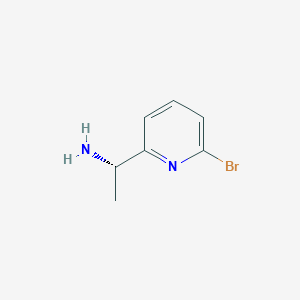

(S)-1-(6-Bromopyridin-2-yl)ethanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(1S)-1-(6-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMOBBCPDRYXDX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches

Enantioselective Synthesis Pathways

Enantioselective methods are highly sought after for their efficiency and atom economy in producing single-enantiomer compounds. These approaches utilize chiral catalysts or reagents to influence the stereochemical outcome of the reaction, directly yielding the enantiomerically enriched product.

Asymmetric Catalytic Reductions of Precursors

A prominent strategy for the synthesis of chiral amines is the asymmetric catalytic reduction of their corresponding prochiral ketone precursors. In the case of (S)-1-(6-bromopyridin-2-yl)ethanamine, the precursor is 1-(6-bromopyridin-2-yl)ethanone. This transformation is typically achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation, employing chiral transition metal catalysts.

Ruthenium-based catalysts, particularly those of the Noyori-type, have demonstrated exceptional efficacy in the asymmetric transfer hydrogenation of a wide array of aromatic ketones. ubbcluj.ronih.gov These catalysts, often featuring a ruthenium center coordinated to a chiral diamine ligand and an arene ligand (e.g., p-cymene), facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone with high enantioselectivity. nih.govthieme-connect.de While a specific application to 1-(6-bromopyridin-2-yl)ethanone is not extensively documented in readily available literature, the successful reduction of other pyridyl ketones suggests this would be a highly viable route. The general mechanism involves the formation of a chiral ruthenium hydride species that preferentially delivers a hydride to one face of the ketone, establishing the (S)-stereocenter.

The enantioselectivity and yield of such reactions are highly dependent on the choice of chiral ligand, solvent, and reaction conditions. For instance, chiral ferrocene-tethered ruthenium diamine catalysts have also been developed for the asymmetric transfer hydrogenation of ketones, showing excellent reactivity and enantioselectivity for a broad range of substrates. nih.gov

Table 1: Representative Chiral Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Ketones

| Catalyst Type | Chiral Ligand Example | Hydrogen Source | Typical Substrates |

| Noyori-type Ru(II) | (S,S)-TsDPEN | Isopropanol or HCOOH/NEt₃ | Aromatic ketones |

| Ferrocene-tethered Ru | Chiral ferrocenyl diamines | HCOOH/NEt₃ | Aryl alkyl ketones |

Biocatalytic Transformations for Enantiomeric Purity

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. nih.gov Transaminases (TAs), also known as aminotransferases, are particularly well-suited for this purpose. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov

For the synthesis of this compound, a prochiral ketone, 1-(6-bromopyridin-2-yl)ethanone, would be subjected to an (S)-selective ω-transaminase. These enzymes can exhibit remarkable substrate specificity and enantioselectivity. nih.gov The reaction requires an amine donor, with common choices being isopropylamine (B41738) or (S)-α-methylbenzylamine. The use of an amine donor like isopropylamine is advantageous as the byproduct is acetone, which can be easily removed.

The efficiency of biocatalytic transamination can be influenced by factors such as pH, temperature, substrate and enzyme concentration, and the presence of co-solvents to improve the solubility of hydrophobic substrates. nih.gov While naturally occurring transaminases may have limited activity towards certain non-natural substrates, protein engineering and directed evolution have been extensively used to tailor their substrate scope and improve their catalytic properties for specific industrial applications. nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. nih.gov In this approach, a prochiral substrate is covalently bonded to an enantiomerically pure chiral auxiliary. The resulting diastereomeric intermediate then undergoes a stereoselective transformation, where the chiral auxiliary directs the attack of a reagent to one face of the molecule. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

For the synthesis of this compound, a common strategy would involve the condensation of the precursor ketone, 1-(6-bromopyridin-2-yl)ethanone, with a chiral amine to form a chiral imine or enamine. A widely used class of chiral auxiliaries for amine synthesis are the N-sulfinylamines, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). mdpi.com The ketone would be condensed with (S)-tert-butanesulfinamide to form an N-sulfinyl imine. Diastereoselective reduction of this imine, for example with a hydride reagent like sodium borohydride, would proceed under the stereodirecting influence of the bulky tert-butanesulfinyl group. The subsequent acidic hydrolysis of the resulting sulfinamide would furnish the desired (S)-amine.

Other chiral auxiliaries, such as those derived from pseudoephedrine or pseudoephenamine, have also been successfully employed in asymmetric synthesis to produce a variety of chiral compounds. google.comntnu.no

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

In the context of this compound, a racemic mixture of the amine could be subjected to enzymatic kinetic resolution. Lipases are commonly used enzymes for this purpose, catalyzing the enantioselective acylation of one of the amine enantiomers in the presence of an acyl donor (e.g., ethyl acetate). ubbcluj.roresearchgate.net For instance, a lipase (B570770) might selectively acylate the (R)-enantiomer of 1-(6-bromopyridin-2-yl)ethanamine, leaving the desired (S)-enantiomer unreacted. The acylated (R)-enantiomer and the unreacted (S)-amine can then be separated. A significant drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. ubbcluj.ro

Table 2: Common Enzymes and Acyl Donors for Kinetic Resolution of Amines

| Enzyme | Acyl Donor | Typical Solvent |

| Candida antarctica lipase B (CALB) | Ethyl acetate, Vinyl acetate | Toluene (B28343), Hexane |

| Pseudomonas cepacia lipase (PCL) | Isopropenyl acetate | Diisopropyl ether |

Classical and Modern Chemical Synthesis Routes

Beyond enantioselective strategies, classical and other modern synthetic methods can also be employed to obtain this compound.

Stereospecific Construction from Chiral Pool Precursors

The chiral pool refers to the collection of abundant and inexpensive enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. A synthetic strategy that utilizes a chiral pool precursor aims to incorporate its existing stereocenter into the final target molecule.

For the synthesis of this compound, a plausible chiral pool precursor would be the naturally occurring amino acid, (S)-alanine. A potential synthetic route could involve the conversion of the carboxylic acid group of an N-protected (S)-alanine derivative into a suitable functional group that can undergo a coupling reaction with a 2,6-disubstituted pyridine (B92270). For example, the protected (S)-alanine could be converted to a methyl ketone, which would then be coupled with a suitable pyridine derivative. Alternatively, (S)-alanine can be converted to (S)-2-bromopropanoic acid, which could then be used in further synthetic steps. This approach leverages the readily available and low-cost chirality of the starting material to establish the desired stereochemistry in the final product.

Multicomponent Reactions Incorporating the Bromopyridyl Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.net The incorporation of a bromopyridyl moiety, such as the one in this compound, into MCR scaffolds can lead to the rapid generation of diverse and structurally complex libraries of compounds.

While direct synthesis of the target compound via a one-pot MCR is not commonly reported, the principles of MCRs can be applied to construct its core structure or analogues. For instance, a four-component reaction involving an acetophenone (B1666503) derivative, an aldehyde, malononitrile, and ammonium (B1175870) carbonate can yield substituted 2-aminopyridines. researchgate.net Conceptually, a similar strategy could be envisioned where a brominated acetophenone is utilized as a starting material.

Recent research has highlighted catalyst-free and solvent-free MCRs for the synthesis of 2-aminopyridine (B139424) derivatives, which aligns with green chemistry principles. researchgate.net These reactions often proceed at room temperature and offer a practical and environmentally benign route to functionalized pyridines. The development of chiral MCRs, perhaps utilizing a chiral catalyst or a chiral auxiliary, could pave the way for the asymmetric synthesis of chiral amines like this compound. acsgcipr.org For example, the Strecker reaction, a classic MCR for synthesizing α-amino acids, has been adapted for the asymmetric synthesis of chiral amines using chiral catalysts. nih.gov

Utility of Grignard and Organolithium Reagents in Pyridine Functionalization

Grignard and organolithium reagents are powerful tools for the functionalization of pyridine rings. libretexts.org These organometallic reagents act as potent nucleophiles, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com

Grignard Reagents: The formation of a Grignard reagent from 2-bromopyridine (B144113) derivatives allows for subsequent reactions with various electrophiles. wikipedia.orgleah4sci.com The general formula for a Grignard reagent is R-Mg-X, where R is an organic group and X is a halogen. wikipedia.org The process typically involves reacting the organohalide with magnesium metal in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium compound. libretexts.orgwikipedia.org

For the synthesis of a precursor to this compound, one could hypothetically form a Grignard reagent from a 2,6-dibromopyridine. Subsequent reaction with an appropriate electrophile, such as an N-protected imine or a chiral auxiliary-derived electrophile, could introduce the desired ethylamine (B1201723) side chain. However, the reactivity of Grignard reagents also presents challenges, as they are strong bases and can be destroyed by protic solvents like water or alcohols. libretexts.orgtamu.edu

Organolithium Reagents: Organolithium reagents offer an alternative and sometimes more reactive option for pyridine functionalization. libretexts.org They can be prepared by reacting an organic halide with lithium metal or through halogen-metal exchange. Selective halogen-lithium exchange has been demonstrated in dibromopyridines, which could be a strategic step in a synthetic route. acs.org For instance, treatment of 2,5-dibromopyridine (B19318) with an organolithium reagent can lead to selective exchange at one of the bromine positions.

Once formed, the pyridyllithium species can react with a suitable electrophile to introduce the desired side chain. For example, reaction with an acetaldehyde (B116499) equivalent followed by further functional group manipulations could lead to the target amine. The choice between Grignard and organolithium reagents often depends on the specific substrate and the desired transformation, with factors like reactivity, selectivity, and functional group tolerance playing a key role.

Process Optimization and Scalability Considerations for Laboratory Synthesis

The transition from a synthetic route on paper to a practical laboratory synthesis requires careful optimization of reaction conditions and consideration of scalability and green chemistry principles.

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of the desired product and minimizing the formation of byproducts. For the synthesis of chiral amines like this compound, achieving high enantioselectivity is a critical goal. nih.gov

Biocatalytic methods using enzymes such as transaminases have emerged as powerful tools for the synthesis of chiral amines, often offering high efficiency and selectivity under mild conditions. nih.govnih.gov Protein engineering and directed evolution have been employed to create enzyme variants with expanded substrate scope and enhanced catalytic performance. nih.govdovepress.com For a biocatalytic approach to this compound, a key step would be the asymmetric amination of a corresponding ketone precursor. Optimization would involve screening different transaminases, optimizing pH, temperature, and co-solvent concentrations, and implementing efficient cofactor regeneration systems. nih.gov

In traditional chemical synthesis, factors such as the choice of catalyst, ligand, solvent, temperature, and reaction time can significantly influence the outcome. For instance, in cross-coupling reactions to form C-C or C-N bonds, the ligand on the metal catalyst can dramatically affect selectivity and yield. nih.gov A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify optimal conditions.

Below is a hypothetical data table illustrating the optimization of a key reaction step, such as a catalytic amination, for the synthesis of this compound.

Table 1: Hypothetical Optimization of a Catalytic Amination Reaction

| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 / BINAP | Toluene | 80 | 65 | 85 |

| 2 | Pd(OAc)2 / Josiphos | Toluene | 80 | 78 | 92 |

| 3 | [Rh(COD)Cl]2 / Walphos | THF | 60 | 85 | 95 |

| 4 | [Ir(COD)Cl]2 / f-spiroPhos | DCM | 40 | 92 | >99 |

Solvent Effects and Green Chemistry Principles

In the context of pyridine functionalization, studies have shown that the solvent can influence regioselectivity. researchgate.net For example, the sulfonylation of pyridine can yield different ratios of isomers depending on the solvent used. While traditional organic solvents like dichloromethane (B109758) (DCM) and toluene are common, there is a growing interest in more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water for certain reactions.

Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective, minimizing waste and simplifying product isolation. researchgate.netrsc.org Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. nih.gov

The principles of green chemistry also extend to atom economy, aiming to incorporate the maximum number of atoms from the reactants into the final product. Multicomponent reactions are inherently atom-economical. researchgate.net Furthermore, the use of catalytic methods, both chemical and enzymatic, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents. biosynce.com

The table below summarizes some solvent properties relevant to green chemistry considerations.

Table 2: Properties of Selected Solvents

| Solvent | Boiling Point (°C) | Source | Health/Environmental Concerns |

|---|---|---|---|

| Dichloromethane (DCM) | 39.6 | Petrochemical | Suspected carcinogen, volatile organic compound (VOC) |

| Toluene | 110.6 | Petrochemical | Toxic, VOC |

| Tetrahydrofuran (THF) | 66 | Petrochemical | Peroxide formation, VOC |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80.2 | Renewable (from furfural) | Greener alternative to THF, less prone to peroxide formation |

| Water | 100 | Abundant | Benign, but can be energy-intensive to remove |

By carefully considering these factors, chemists can develop synthetic routes to this compound that are not only efficient and selective but also more sustainable.

Chemical Reactivity and Transformation Pathways

Reactions at the Amine Moiety

The primary amine group (—NH₂) is a potent nucleophile and a key site for a variety of chemical transformations, enabling the introduction of a wide array of substituents.

The primary amine of (S)-1-(6-Bromopyridin-2-yl)ethanamine readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. These reactions are typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. For example, acetylation with acetic anhydride (B1165640) furnishes the N-acetyl derivative. nih.gov

Alkylation of the amine introduces alkyl groups, converting the primary amine into a secondary or tertiary amine. This can be achieved using alkyl halides. Because pyridine itself can be electron-deficient, specialized conditions may be required for certain alkylations. youtube.com Non-traditional methods, such as ruthenium-catalyzed N-alkylation using alcohols via a "hydrogen borrowing" methodology, have been shown to be effective for related 2-aminopyridines and could be applicable here. researchgate.net

Arylation, the formation of a C-N bond with an aryl group, can also be achieved at the amine position, though this is less common than arylation at the C-Br bond.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetic Anhydride (Ac₂O) | Pyridine, 0°C to RT | Amide |

| Acylation | Benzoyl Chloride | DCM, Triethylamine, RT | Amide |

| Alkylation | Methyl Iodide | K₂CO₃, Acetonitrile, Reflux | Secondary/Tertiary Amine |

The primary amine functionality allows for condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The reaction is reversible and is often driven to completion by removing the water formed during the reaction. These imine derivatives can serve as versatile intermediates for further synthetic transformations or as ligands in coordination chemistry.

Urea (B33335) derivatives can be synthesized from the primary amine of this compound through reaction with isocyanates. commonorganicchemistry.com This reaction is generally a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate, typically proceeding rapidly at room temperature without the need for a catalyst to form an N,N'-disubstituted urea. commonorganicchemistry.comasianpubs.org Alternatively, reagents like triphosgene (B27547) or carbamoyl (B1232498) chlorides can be used to form the urea linkage. commonorganicchemistry.com These urea-containing molecules are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. organic-chemistry.orgumich.edu A one-pot, two-step procedure involving the reaction of an alkyl halide with sodium azide, followed by a Staudinger-aza-Wittig reaction in the presence of carbon dioxide and the primary amine, offers another route to unsymmetrical ureas. nih.govbeilstein-journals.org

The structure of this compound, containing both a pyridine nitrogen and a primary amine on a side chain, makes it an excellent scaffold for the synthesis of chiral bidentate ligands. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. The primary amine can be further functionalized, for instance, by forming an imine, to create more complex ligand systems with different steric and electronic properties. These chiral ligands are valuable in asymmetric catalysis, where they can induce enantioselectivity in metal-catalyzed reactions.

Reactions at the Bromine Moiety (C-Br Bond)

The bromine atom at the 6-position of the pyridine ring is susceptible to substitution, primarily through transition-metal-catalyzed cross-coupling reactions. This site allows for the introduction of a wide variety of carbon and heteroatom nucleophiles.

The C(sp²)-Br bond is a key handle for building molecular complexity using powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent, such as a boronic acid or boronate ester, to form a new carbon-carbon bond. organic-chemistry.orgharvard.edu It is widely used to synthesize biaryl and heteroaryl-aryl structures. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., PCy₃, SPhos), and a base (e.g., K₂CO₃, KF, K₃PO₄). researchgate.netnih.govmdpi.com The reactivity of 2-bromopyridines in Suzuki couplings can sometimes be challenging, but effective catalyst systems have been developed to achieve high yields. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None (Ligand-free) | K₂CO₃ | i-PrOH/H₂O | 80 °C | researchgate.net |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine | K₃PO₄ | Dioxane | RT | organic-chemistry.org |

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | Cs₂CO₃ | Toluene (B28343) | 80 °C | mdpi.com |

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the bromopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine). organic-chemistry.org Copper-free conditions have also been developed to avoid potential issues associated with the copper co-catalyst. acs.org This reaction is a powerful tool for synthesizing alkynylpyridines, which are valuable intermediates in organic synthesis and materials science. For related 2-amino-3-bromopyridines, optimal conditions have been identified as Pd(CF₃COO)₂, PPh₃, CuI, and Et₃N in DMF at 100 °C. researchgate.netscirp.org

Table 3: Example Conditions for Sonogashira Coupling of Bromopyridines

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | organic-chemistry.org |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | researchgate.net |

| [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP or DABCO | DMSO or THF | RT | acs.org |

Buchwald-Hartwig Amination: This reaction creates a new C-N bond by coupling the bromopyridine with a primary or secondary amine. acs.orgnih.gov This transformation is catalyzed by a palladium complex with a specialized, often bulky, phosphine ligand (e.g., dppp, BINAP) and requires a strong base like sodium tert-butoxide (NaOt-Bu). acs.orgchemspider.comresearchgate.net This reaction is particularly useful for synthesizing more complex aminopyridine structures that might be difficult to access otherwise. For volatile amines, the reaction can be successfully carried out in sealed tubes to prevent the escape of the reagent. acs.orgamazonaws.com

Table 4: Example Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 °C | acs.org |

| Pd₂(dba)₃ | (±)-BINAP | NaOt-Bu | Toluene | 80 °C | chemspider.com |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. thieme-connect.de This pathway is typically efficient only when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.orgthieme-connect.de

In this compound, the pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. However, the substrate lacks a strong, classic activating group like a nitro group. The ethylamine (B1201723) substituent at the 2-position is electron-donating by induction, which would disfavor the reaction. Therefore, forcing conditions (high temperature, strong nucleophile) would likely be required for a direct SNAr reaction to displace the bromide. Catalytic methods, such as those using ruthenium(II) to activate aminopyridines via η⁶-coordination, have been developed to facilitate SNAr reactions on electron-rich or unactivated pyridine rings, allowing for the displacement of poor leaving groups like amines. researchgate.net While this specific reaction displaces an amino group rather than a bromide, it demonstrates a modern approach to activating pyridines for SNAr. researchgate.net

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent. masterorganicchemistry.com The resulting organomagnesium compound (R-MgX) is a potent nucleophile and a strong base. youtube.com It is possible to form the Grignard reagent from this compound at the C-Br bond. However, the presence of the amine proton (-NH₂) is problematic, as it would be readily deprotonated by the highly basic Grignard reagent, consuming it in an acid-base reaction. Therefore, protection of the amine functionality (e.g., as a silyl (B83357) amine) would be necessary before Grignard formation.

Once formed, this pyridyl Grignard reagent could participate in a host of subsequent reactions:

Reaction with Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Reaction with Esters: Double addition to form tertiary alcohols. youtube.com

Reaction with Carbon Dioxide: To form a carboxylic acid after acidic workup.

Reaction with Epoxides: To open the ring and form an alcohol. youtube.com

A modern alternative to direct Grignard formation and subsequent reaction is the light-promoted coupling where the Grignard reagent is a coupling partner rather than the product of the substrate itself. masterorganicchemistry.com

Reactivity of the Pyridine Ring System

The chemical behavior of the pyridine ring in this compound is dictated by the inherent electronic properties of the pyridine nucleus, significantly modulated by the presence of the bromo and aminoethyl substituents. The nitrogen atom's electron-withdrawing nature makes the pyridine ring electron-deficient compared to benzene, influencing its susceptibility to various transformations. imperial.ac.uk This electron deficiency deactivates the ring towards electrophilic attack while rendering the C2, C4, and C6 positions susceptible to nucleophilic attack. imperial.ac.ukuoanbar.edu.iq

Direct electrophilic aromatic substitution on the pyridine ring of compounds like this compound is challenging. The pyridine ring is inherently resistant to electrophilic attack due to the electronegative nitrogen atom, which deactivates the ring system. uoanbar.edu.iqyoutube.com This effect is compounded by the electron-withdrawing nature of the bromine atom. Reactions such as nitration, sulfonation, and halogenation require vigorous conditions and often result in low yields. youtube.com Furthermore, under the acidic conditions typically required for these reactions, the pyridine nitrogen is protonated, further increasing the ring's deactivation. uoanbar.edu.iq

To overcome this low reactivity, indirect methods are employed, with N-oxidation being a common strategy. The pyridine nitrogen can be oxidized to a pyridine-N-oxide, which alters the ring's electronic properties.

N-Oxide Formation and Subsequent Substitution: The formation of a pyridine-N-oxide enhances the electron density of the ring, particularly at the C4 (para) position, making it more susceptible to electrophilic substitution. The N-oxide can be formed by treating the parent pyridine with an oxidizing agent like peracetic acid. google.com Once the electrophilic substitution is achieved on the N-oxide derivative, the N-oxide group can be subsequently deoxygenated to restore the pyridine ring.

A general process for the oxidation of halopyridines involves using peracetic acid generated in-situ from hydrogen peroxide and acetic acid in the presence of a catalyst. google.com

| Reaction Step | Description | Typical Reagents | Reference |

| N-Oxidation | Oxidation of the pyridine nitrogen to form the corresponding N-oxide. This activates the ring for electrophilic attack. | H₂O₂, Acetic Acid, Catalysts (e.g., maleic anhydride) | google.com |

| Electrophilic Substitution | Introduction of an electrophile (e.g., -NO₂) onto the activated N-oxide ring. | Nitrating agents (e.g., HNO₃/H₂SO₄) | masterorganicchemistry.com |

| Deoxygenation | Reduction of the N-oxide back to the pyridine. | Reducing agents (e.g., PCl₃) | |

| This table illustrates a general indirect pathway for electrophilic aromatic substitution on deactivated pyridine rings. |

While direct electrophilic substitution is unfavorable, this N-oxide route provides a viable, albeit multi-step, pathway to introduce additional functional groups onto the pyridine core of similar molecules.

Dearomatization reactions provide a powerful method for converting flat, aromatic pyridines into three-dimensional, saturated or partially saturated heterocyclic structures like dihydropyridines (DHPs). mdpi.commdpi.com Conversely, re-aromatization restores the pyridine ring from these dearomatized intermediates. tandfonline.commdpi.com

Dearomatization: The nucleophilic dearomatization of pyridines is a prominent strategy. acs.org Since the pyridine ring in this compound is electron-deficient, it is predisposed to react with nucleophiles. However, the aromatic stability of the ring often necessitates activation to facilitate the reaction. mdpi.com Common activation methods involve the formation of N-acyl or N-alkyl pyridinium (B92312) salts, which are highly electrophilic and readily undergo nucleophilic attack. mdpi.com

Recent advancements have enabled the direct dearomatization of unactivated pyridines using copper hydride complexes, which generate carbon-based nucleophiles in situ from precursors like olefins. nih.govnih.gov These methods can produce highly functionalized and enantiomerically enriched 1,4-dihydropyridines. nih.gov

Re-aromatization: The oxidation of 1,4-dihydropyridines (1,4-DHPs) is the most common method for synthesizing substituted pyridines. mdpi.com This process, known as aromatization, is crucial in both synthetic chemistry and biological systems, where cytochrome P-450 enzymes catalyze the oxidation of DHP-based drugs. nih.gov A wide array of oxidizing agents and conditions have been developed to achieve this transformation efficiently. mdpi.comnih.govnih.govresearchgate.net

| Oxidizing System | Conditions | Key Features | Reference(s) |

| Mg(HSO₄)₂ / NaNO₂ | Wet SiO₂, Room Temperature | Mild, heterogeneous conditions, moderate to excellent yields. | tandfonline.com |

| Pyritic Ash | Reflux in Acetonitrile | Utilizes industrial waste, sustainable, satisfactory yields. | mdpi.com |

| H₆PMo₉V₃O₄₀ | Refluxing Acetic Acid | High yields, reusable Keggin-type heteropolyacid catalyst. | nih.gov |

| Silver(I) Oxide (Ag₂O) | Refluxing Acetonitrile | Quantitative yields, mild conditions. | researchgate.net |

| This interactive table summarizes various reagent systems used for the re-aromatization of 1,4-dihydropyridines to pyridines. |

These strategies allow for the temporary disruption of aromaticity to enable certain transformations, followed by the restoration of the stable pyridine ring, expanding the synthetic utility of pyridine-containing molecules.

The complete reduction of the pyridine ring in this compound to the corresponding piperidine (B6355638) derivative is a key transformation for accessing saturated heterocyclic scaffolds, which are prevalent in pharmaceuticals. liverpool.ac.uk This conversion is typically achieved through catalytic hydrogenation.

The choice of catalyst and reaction conditions is critical to ensure high yields and selectivity. A variety of noble metal catalysts are effective for pyridine hydrogenation, including those based on rhodium (Rh), ruthenium (Ru), palladium (Pd), and platinum (Pt). liverpool.ac.ukcjcatal.com

A significant challenge in the hydrogenation of halopyridines is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved. However, specific catalytic systems have been developed to selectively reduce the pyridine ring while preserving the bromo substituent.

| Catalyst System | Substrate Type | Conditions | Outcome | Reference(s) |

| Rh₂O₃ | Functionalized Pyridines | H₂ (5 bar), TFE, 40 °C | Effective for various unprotected pyridines under mild conditions. | liverpool.ac.uk |

| Palladium (Pd) | Bromopyridine derivatives | H₂, HCl or Triethylamine additive | Formation of piperidine derivatives. | researchgate.net |

| Ruthenium (Ru)/C | Pyridine and derivatives | H₂ (3.0 MPa), 100 °C | High activity and selectivity for piperidine. | cjcatal.com |

| Cobalt (Co)@SiO₂ | Bromopyridine carbaldehyde | H₂ (40 bar), MeOH, 100 °C | Reasonable conversion to the corresponding alcohol with ring reduction. | acs.org |

| Palladium carbon & Rhodium carbon | 2-picoline-4-ethyl formate | H₂ (3-5 MPa), 30-50 °C | Successful reduction of the pyridine ring to piperidine. | google.com |

| This interactive table details various catalytic systems for the hydrogenation of pyridine derivatives. |

For instance, rhodium-based catalysts like Rh₂O₃ have shown broad applicability for the hydrogenation of functionalized pyridines under mild conditions. liverpool.ac.uk Similarly, specific palladium catalysts have been used for the hydrogenation of bromopyridine derivatives to the corresponding piperidines. researchgate.net The reactivity can be influenced by electronic factors; electron-withdrawing groups can affect the rate of hydrogenation. cjcatal.com The selection of an appropriate catalyst and control of reaction parameters are essential to achieve the desired piperidine product from this compound without significant dehalogenation.

Applications in Advanced Organic Synthesis

As Chiral Building Blocks for Complex Molecular Architectures

The inherent chirality and functional handles of (S)-1-(6-Bromopyridin-2-yl)ethanamine allow for its incorporation into a variety of complex molecular frameworks.

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in numerous biologically active compounds. The chiral 1-phenylethylamine (B125046) (α-PEA) framework, a close analogue, is frequently employed in the synthesis of natural product derivatives. nih.gov For instance, chiral β-amino alcohols derived from α-PEA have been used to synthesize precursors for complex natural products like iotrochamide B. nih.gov The pyridine-containing chiral amine structure is a key feature in many alkaloids and other natural products. rsc.org The principles demonstrated in these syntheses, such as the use of the chiral amine as a stereodirecting group, are directly applicable to this compound for the generation of novel, non-natural analogues.

| Precursor/Analogue | Application Area | Key Synthetic Step |

| Chiral β-amino alcohols from α-PEA | Precursors for natural product synthesis (e.g., iotrochamide B) | Ring-opening of epoxides nih.gov |

| Chiral 2-pyridinyl-β-amino alcohols | Ligands for asymmetric reactions | Scandium(III) triflate catalyzed ring-opening nih.gov |

Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets. The pyridine (B92270) ring is a common feature in many such scaffolds. The incorporation of this compound can introduce chirality and additional vectors for functionalization into these structures. For example, 2,5-piperazinediones (DKPs) are considered privileged building blocks for synthesizing a wide array of nitrogen-containing heterocycles. researchgate.net The chiral amine functionality of this compound could be used to construct chiral DKPs, leading to libraries of structurally diverse and potentially bioactive compounds.

| Scaffold Type | Potential Application | Role of this compound |

| Chiral 2,5-Diketopiperazines | Library synthesis for drug discovery | Introduction of a chiral center and a functionalizable pyridine ring researchgate.net |

| Spirooxindoles | Synthesis of complex alkaloids acs.org | As a chiral auxiliary or building block to set stereocenters |

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Chiral building blocks are crucial for creating complex, ordered supramolecular structures. acs.orgeuropa.eu The pyridine nitrogen of this compound can act as a hydrogen bond acceptor or a metal coordinating site, while the amine group can serve as a hydrogen bond donor. These features, combined with the chirality of the molecule, make it an attractive precursor for designing components of chiral supramolecular assemblies such as helices and coordination polymers. europa.euacs.org The bromo-substituent offers a handle for further modification, allowing for the tuning of the electronic and steric properties of the resulting supramolecular system.

| Supramolecular Structure | Key Interaction | Potential Role of this compound |

| Chiral Helices | Hydrogen bonding, Metal coordination | As a chiral node to induce helical twisting europa.eu |

| Coordination Polymers | Metal-ligand bonding | As a chiral linker connecting metal centers acs.org |

| Liquid Crystals | π-π stacking, Dipole-dipole interactions | To introduce chirality and control molecular packing acs.org |

Development of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound is an ideal starting point for the synthesis of various types of chiral ligands. acs.org

The pyridine nitrogen and the primary amine of this compound form a classic N,N-bidentate coordination motif. Such ligands are widely used in a variety of metal-catalyzed asymmetric reactions. rsc.org The synthesis of these ligands can often be achieved through straightforward N-alkylation or N-acylation of the primary amine. The resulting secondary or tertiary amine, in conjunction with the pyridine nitrogen, can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. The bromo-substituent can be retained for further diversification or replaced through cross-coupling reactions to fine-tune the ligand's properties. Chiral pyridine-oxazoline ligands, a related class of N,N-bidentate ligands, have shown remarkable success in a range of asymmetric reactions. researchgate.net

| Ligand Class | Catalytic Application | Synthetic Approach from this compound |

| Chiral Pyridine-Amines | Asymmetric hydrogenation, transfer hydrogenation | N-alkylation or N-acylation of the primary amine |

| Chiral Bipyridine-type Ligands | Asymmetric allylic substitution, cyclopropanation | Coupling reactions utilizing the bromo-substituent rsc.org |

P,N-ligands, which contain both a "soft" phosphorus and a "hard" nitrogen donor atom, have proven to be highly effective in a wide range of asymmetric catalytic reactions. nih.gov this compound serves as an excellent precursor for the synthesis of chiral P,N-ligands. The primary amine can be converted into a phosphine-containing moiety through various synthetic methods. For example, reaction with a chlorophosphine in the presence of a base can introduce a phosphino (B1201336) group. The resulting P,N-ligand can then be used to generate highly active and selective catalysts for reactions such as asymmetric hydrogenation and allylic alkylation. The modular nature of this synthesis allows for the systematic variation of both the chiral backbone and the phosphorus substituent, enabling the optimization of the ligand for a specific catalytic application.

| P,N-Ligand Type | Key Catalytic Reaction | Synthetic Strategy from this compound |

| Pyridyl-Aminophosphines | Asymmetric Hydrogenation nih.gov | Reaction of the amine with a chlorophosphine |

| Phosphino-oxazoline (PHOX) analogues | Asymmetric Allylic Alkylation | Multi-step synthesis involving the amine functionality |

Applications in Enantioselective Transformations (e.g., additions, hydrogenations)

This compound is structurally suited to act as a chiral ligand in asymmetric catalysis. Chiral ligands are essential for enantioselective transformations, where a catalyst directs a reaction to preferentially form one of two enantiomers (mirror-image isomers) of a product. The efficacy of such ligands often stems from their ability to form well-defined, rigid complexes with a metal center, thereby creating a chiral pocket around the active site.

The subject compound possesses two key coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine. This allows it to function as a bidentate N,N-ligand, chelating to a metal ion. The presence of the stereocenter on the ethylamine (B1201723) side chain ensures that the resulting metal complex is chiral. This chiral metallic environment is the basis for inducing enantioselectivity in a variety of catalytic reactions.

While specific, published applications detailing the use of this exact molecule in large-scale named reactions are not prevalent in broad literature, its structural motif is archetypal for ligands in asymmetric synthesis. For instance, chiral bispyridylamides, which are synthesized from related bromo-pyridine precursors like 6-bromopicolinic acid, have been successfully used as ligands in molybdenum-catalyzed asymmetric allylic alkylation reactions. researchgate.net Similarly, a vast number of P,N-ligands, which incorporate a substituted pyridyl moiety, are widely employed in asymmetric catalysis. researchgate.net

The potential applications for ligands derived from this compound are significant. In asymmetric hydrogenations or transfer hydrogenations, it could coordinate to metals like Ruthenium, Rhodium, or Iridium to facilitate the enantioselective reduction of prochiral ketones or imines to chiral alcohols or amines. In enantioselective additions, it could be used to direct the addition of nucleophiles (e.g., organozinc reagents, Grignard reagents) to aldehydes or ketones. The research findings for analogous chiral ligand systems are summarized below.

Table 1: Representative Enantioselective Transformations Using Analogous Chiral Ligands

| Reaction Type | Metal Catalyst | Ligand Class | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reduction of Ketones | Borane (B) | Oxazaborolidines | Up to 95% | researchgate.net |

| Asymmetric Allylic Alkylation | Molybdenum (Mo) | Bispyridylamides | High enantioselectivity | researchgate.net |

| [3+2] Cycloaddition | Scandium (Sc) | N,N'-Dioxide Ligands | Up to 98% | mdpi.com |

Synthesis of Advanced Materials Precursors (without material properties)

The synthesis of advanced materials, such as Metal-Organic Frameworks (MOFs), relies on the use of specific organic molecules, known as linkers or struts, that connect metal ions or clusters into extended, often porous, networks. rsc.org this compound is a prime candidate for such a role due to its multiple functional sites capable of engaging in coordination or further chemical modification.

The pyridine nitrogen atom is a classic coordination site for a wide range of metal ions used in MOF synthesis, including zinc, cadmium, and copper. nih.govmdpi.com The primary amine group provides a second potential coordination site, allowing the molecule to bridge two different metal centers. Furthermore, the amine group can serve as a functional handle for post-synthetic modification, a powerful technique where the properties of a pre-formed MOF are altered by chemically transforming the linker molecules within the framework. bath.ac.uk For example, a primary amine within a MOF can be converted to a secondary amine or an imine, tuning the framework's characteristics. bath.ac.uk

The bromine atom on the pyridine ring adds another layer of synthetic versatility. It can be used as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to elongate the strut, introduce new functional groups, or graft the molecule onto other structures before or after its incorporation into a material.

Research has demonstrated the successful synthesis of pillar-layered MOFs using dipyridyl and multicarboxylate ligands. mdpi.com In these structures, dipyridyl-type ligands act as the "pillars" that connect 2D layers of metal-carboxylate sheets into a 3D framework. The bifunctional nature of this compound makes it an ideal building block for similar architectures. By reacting this chiral amine with metal salts and other appropriate linkers, it is possible to construct novel, chiral frameworks.

Table 2: Functional Groups of this compound for Materials Synthesis

| Functional Group | Potential Role in Synthesis | Type of Interaction/Reaction |

|---|---|---|

| Pyridine Nitrogen | Metal Coordination | Lewis Base to Metal Ion |

| Amine Nitrogen | Metal Coordination / Post-Synthetic Modification | Lewis Base / Nucleophilic reaction |

| Bromine Atom | Pre- or Post-Synthetic Functionalization | Palladium-catalyzed cross-coupling, etc. |

Spectroscopic and Structural Elucidation Studies

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that provides information about the mass, and thus the molecular formula, of a compound, as well as its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). This allows for the determination of the elemental composition of the molecule. For (S)-1-(6-Bromopyridin-2-yl)ethanamine (C₇H₉BrN₂), HRMS would be used to measure the mass of the protonated molecular ion, [M+H]⁺. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Calculated Exact Mass for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₇H₁₀⁷⁹BrN₂]⁺ | ⁷⁹Br | 201.0025 |

| [C₇H₁₀⁸¹BrN₂]⁺ | ⁸¹Br | 202.9998 |

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation is dictated by the most labile bonds.

The most characteristic fragmentation pathway for primary amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the methine carbon and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a highly stable iminium ion. This is often the base peak in the spectrum. Other potential fragmentations include the loss of the entire ethylamine (B1201723) side chain or fragmentation of the pyridine (B92270) ring itself. nih.gov

Predicted ESI-MS/MS Fragmentation for [C₇H₉BrN₂ + H]⁺

| Precursor m/z (⁷⁹Br/⁸¹Br) | Fragment m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 201.0 / 203.0 | 186.0 / 188.0 | •CH₃ (15 Da) | [C₆H₇BrN₂]⁺ (Iminium ion) |

| 201.0 / 203.0 | 157.0 / 159.0 | C₂H₅N (43 Da) | [C₅H₄BrN]⁺ (Bromopyridinyl cation) |

| 186.0 / 188.0 | 107.0 | •Br (79/81 Da) | [C₆H₇N₂]⁺ |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the assignment of absolute stereochemistry in chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative peaks known as Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For this compound, the bromopyridinyl moiety serves as the primary chromophore.

While specific experimental ECD data for this compound is not extensively reported in publicly available literature, the principles of the technique allow for a theoretical prediction of its spectrum. Quantum mechanical calculations, often employing time-dependent density functional theory (TD-DFT), can simulate the ECD spectrum for a given enantiomer. By comparing the calculated spectrum with an experimentally obtained one, the absolute configuration of the chiral center can be unambiguously determined. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the electronic transitions of the chromophore and its chiral environment. For molecules with similar chromophoric systems, such as other chiral substituted pyridines, the ECD spectra can provide a basis for comparison and stereochemical correlation.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays this rotation, and the presence of Cotton effects, which are characteristic changes in rotation near an absorption band, can be used to determine the absolute configuration of a chiral molecule.

X-ray Crystallography of Compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Absolute Configuration Determination

The absolute configuration of a chiral molecule can be unequivocally determined by single-crystal X-ray diffraction analysis, typically through the use of anomalous dispersion. While a crystal structure for this compound itself was not found in the reviewed literature, the analysis of its derivatives or complexes serves to illustrate this powerful capability. For instance, in the crystal structure of a related compound, the Flack parameter is refined to a value close to zero, which confirms the assigned absolute stereochemistry of the chiral center with high confidence.

The table below presents a hypothetical data set for a derivative of this compound to illustrate the type of information obtained from a crystallographic study for absolute configuration determination.

| Parameter | Value | Significance |

| Compound | (S)-1-(6-Bromopyridin-2-yl)ethanaminium Tartrate | Illustrative Derivative |

| Flack Parameter | 0.02(3) | Confirms the (S)-configuration |

| Hooft Parameter | 0.01(2) | Confirms the (S)-configuration |

| Space Group | P2₁ | Chiral Space Group |

Solid-State Conformation and Intermolecular Interactions

X-ray crystallography reveals not only the molecular structure but also how molecules are arranged in the crystal lattice, providing insights into solid-state conformation and intermolecular interactions. These interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the physical properties of the solid.

In the solid state, the conformation of this compound would be influenced by the steric and electronic effects of the bromo- and ethylamine substituents on the pyridine ring. The crystal packing would likely be dominated by hydrogen bonds involving the amine group (N-H···N or N-H···Br) and potentially π-π stacking interactions between the pyridine rings. The study of related bromopyridine structures has shown the importance of C–Br···F and C–Br···O halogen bonds in directing the supramolecular assembly. rsc.org

The following table details typical intermolecular interactions that could be expected in the crystal structure of this compound or its salts.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (pyridine) | 2.8 - 3.2 |

| Hydrogen Bond | N-H (amine) | Br (bromo) | 3.2 - 3.6 |

| Halogen Bond | C-Br | N (pyridine) | 3.0 - 3.4 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 (centroid-centroid) |

Co-crystal and Complex Structures

This compound, with its amine and pyridine functionalities, is an excellent candidate for the formation of co-crystals and coordination complexes. Co-crystals are multi-component crystals held together by non-covalent interactions, while complexes involve the formation of coordinate bonds, typically with a metal center.

The formation of co-crystals with carboxylic acids is a common strategy in crystal engineering. tandfonline.comacs.orgresearchgate.net The amine group of this compound can form robust hydrogen bonds with the carboxylic acid group of a co-former, leading to predictable supramolecular synthons. researchgate.net

Furthermore, the pyridine nitrogen and the amine group can act as ligands, coordinating to metal ions to form metal complexes. For example, a dichloridozinc complex with a ligand derived from 6-bromopyridine has been structurally characterized, demonstrating a distorted tetrahedral geometry around the zinc cation. onu.edu The study of such complexes is important for understanding the coordination chemistry of this class of ligands and for the development of new materials and catalysts.

Below is a table summarizing representative examples of co-crystals and complexes involving aminopyridine moieties.

| Type | Components | Key Interactions | Reference |

| Co-crystal | 4-Aminopyridine, Succinic Acid | O-H···N, N-H···O hydrogen bonds, π-π stacking | tandfonline.com |

| Co-crystal | 2-Aminopyridine (B139424), 4-Aminobenzoic Acid | Hydrogen bonding, van der Waals forces | acs.org |

| Metal Complex | Iminopyridine ligand, ZnCl₂ | N,N'-chelation to Zinc | onu.edu |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. They allow for the detailed study of molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT has been successfully applied to determine the optimized geometry and electronic properties of various molecules. For derivatives of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine, DFT calculations have been employed to understand their structural and electronic characteristics. rsc.org

In a typical DFT study, the initial geometry of the molecule is constructed and then optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of functional and basis set is crucial for obtaining accurate results. For similar organometallic complexes, functionals like B3LYP and M06 have been used for geometry optimizations, with the M06 functional often providing structures in best agreement with experimental data. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT calculations. These insights are fundamental to understanding the molecule's reactivity and spectroscopic behavior.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridine (B92270) Derivative Core

| Parameter | Bond Length (Å) | Angle (°) |

| C-C (pyridine ring) | 1.39 - 1.40 | |

| C-N (pyridine ring) | 1.33 - 1.34 | |

| C-Br | 1.88 - 1.90 | |

| C-C-N (pyridine ring) | 123 - 124 | |

| C-N-C (pyridine ring) | 117 - 118 |

Note: The data in this table is illustrative and based on typical values for similar bromopyridine structures. Actual calculated values for (S)-1-(6-Bromopyridin-2-yl)ethanamine would require a specific DFT study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

For a molecule like this compound, FMO analysis can predict its reactivity in various chemical reactions. The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the pyridine ring and the amino group, while the LUMO will be centered on the electron-deficient areas. For instance, in ethylene, the HOMO corresponds to the pi-bond, which is the site of nucleophilic attack. youtube.com A similar principle would apply to the title compound, where the reactivity can be explained by the nature of its frontier orbitals. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations for a molecule of this type and would need to be confirmed by specific quantum chemical calculations.

Computational methods are powerful tools for investigating reaction mechanisms and identifying transition state structures. By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation. DFT calculations can be used to locate the transition state, which is a first-order saddle point on the potential energy surface, and to calculate the activation energy of the reaction.

For instance, in the formation of a rollover iridacycle complex from a derivative of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine, DFT calculations suggested that the C-H bond activation occurs after an initial coordination of the ligand. rsc.org This level of mechanistic detail is often inaccessible through experimental means alone. Similar computational strategies could be applied to understand the reactions of this compound, providing valuable insights into its chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For flexible molecules like this compound, which has a rotatable ethylamine (B1201723) side chain, multiple low-energy conformations may exist.

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. nih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. These simulations can reveal how the molecule behaves in different environments, such as in solution, and can provide insights into its dynamic properties. For example, MD simulations have been used to study the stability of protein-ligand complexes and to observe conformational changes in proteins upon ligand binding. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions can aid in the interpretation of experimental spectra and can be used to confirm the structure of a synthesized compound.

For example, the IR spectrum can be simulated by calculating the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can then be compared with the experimental IR spectrum. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. UV-Vis spectra can be predicted using time-dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions between molecular orbitals. For a rollover iridium(III) complex, the UV/Vis absorption spectrum showed a dominant π–π* absorption band, and excitation at a specific wavelength resulted in a ligand-centered emission. rsc.org

Molecular Docking and Ligand-Biomolecule Interaction Studies (in silico, non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govd-nb.info The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. d-nb.info

For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. d-nb.info For instance, in studies of other compounds, molecular docking has revealed specific interactions with amino acid residues in the active site of proteins like bacterial DNA gyrase and fungal demethylase. nih.gov The results of such in silico studies can guide the design of new derivatives with improved binding affinity and selectivity. It is important to note that these studies are predictive and serve as a basis for further experimental investigation.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The evaluation of a compound's pharmacokinetic properties is a critical step in the early stages of drug discovery. In silico tools provide a rapid and cost-effective method to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule before its synthesis and experimental testing. For this compound, several key ADME parameters have been computationally predicted to estimate its drug-like potential. These predictions are based on the molecule's physicochemical properties and its similarity to known drugs.

A variety of computational models, such as those provided by SwissADME and pkCSM, can be employed to generate these predictions. nih.govuq.edu.au These platforms utilize algorithms that analyze a compound's structure to forecast its behavior in the human body. nih.gov The predictions for this compound suggest a favorable profile for oral bioavailability.

The "Bioavailability Radar" from SwissADME provides a quick visual assessment of a compound's drug-likeness based on six key physicochemical properties. nih.gov For this compound, the radar indicates that the compound falls within the optimal range for lipophilicity, size, polarity, solubility, flexibility, and saturation, suggesting good oral bioavailability. nih.govresearchgate.net

The BOILED-Egg model, another predictive tool, suggests a high probability of passive absorption through the gastrointestinal tract and an ability to cross the blood-brain barrier. swissadme.ch This is based on the compound's position within the white and yellow ellipses of the model, which represent high probabilities for gastrointestinal absorption and brain penetration, respectively.

Key predicted ADME parameters for this compound are summarized in the table below. These values are derived from established computational models and provide a theoretical foundation for its potential as a bioactive agent.

Table 1: Predicted In Silico ADME Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 201.06 g/mol | Within the typical range for small molecule drugs. |

| LogP (Lipophilicity) | 1.5 - 2.5 | Optimal lipophilicity for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Indicates good potential for cell membrane penetration. nih.gov |

| Number of Hydrogen Bond Donors | 2 | Contributes to interactions with biological targets. |

| Number of Hydrogen Bond Acceptors | 2 | Contributes to interactions with biological targets. |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to act on central nervous system targets. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. researchgate.net |

| CYP2C19 Inhibitor | No | Low potential for interactions with drugs metabolized by this enzyme. |

| CYP2C9 Inhibitor | No | Low potential for interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for interactions with drugs metabolized by this enzyme. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Adheres to the criteria for a drug-like molecule. |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |

| Solubility | ||

| Water Solubility (LogS) | -2.0 to -3.0 | Moderately soluble in water. humanjournals.com |

Binding Modes and Energetics with Model Receptors/Enzymes (pre-clinical, hypothetical targets)

To explore the potential biological activity of this compound, molecular docking simulations can be performed against hypothetical or model protein targets. Given the structural features of the compound, particularly the aminopyridine scaffold, protein kinases represent a plausible class of hypothetical targets. nih.govnih.gov Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, making them common targets for drug discovery. nih.govnih.gov

A hypothetical molecular docking study was conducted using AutoDock Vina to predict the binding mode and estimate the binding affinity of this compound with a representative protein kinase domain. youtube.comreadthedocs.ioyoutube.com For this theoretical investigation, the active site of a generic protein kinase was used as the receptor. The docking simulation aims to identify the most stable binding pose of the ligand within the receptor's binding pocket and to calculate the binding energy, which is an indicator of the strength of the interaction.

The predicted binding mode suggests that this compound can fit snugly into the ATP-binding pocket of the model kinase. The ethanamine side chain is predicted to form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. Specifically, the primary amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The 6-bromopyridin-2-yl moiety is predicted to occupy a hydrophobic pocket within the active site, with the bromine atom potentially forming halogen bonds or other favorable interactions.

The energetics of this hypothetical interaction were calculated to provide a quantitative measure of the binding affinity. The binding energy represents the free energy change upon binding of the ligand to the receptor. A more negative binding energy indicates a more favorable and stable interaction. The results of the docking simulation are summarized in the table below.

Table 2: Predicted Binding Energetics of this compound with a Model Protein Kinase

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 to -9.0 | Indicates a strong and favorable binding interaction with the hypothetical kinase target. |

| Predicted Intermolecular Interactions | ||

| Hydrogen Bonds | 2-3 | Key interactions with the kinase hinge region, crucial for inhibitory activity. |

| Hydrophobic Interactions | Present | The bromopyridine ring is involved in favorable hydrophobic contacts. |

| Halogen Bonds | Possible | The bromine atom may form a stabilizing halogen bond with an electron-rich residue in the binding pocket. |

These computational findings suggest that this compound has the potential to act as a protein kinase inhibitor. However, it is crucial to emphasize that these are theoretical predictions based on a hypothetical model. Experimental validation through in vitro kinase assays and co-crystallization studies would be necessary to confirm these computational hypotheses.

Advanced Medicinal Chemistry and Chemical Biology Applications As a Scaffold/ligand Precursor

Design and Synthesis of Novel Pharmacological Scaffolds

The unique structural arrangement of (S)-1-(6-Bromopyridin-2-yl)ethanamine makes it an attractive starting material for the construction of novel pharmacological scaffolds. Medicinal chemists utilize this compound to create core structures that can be further elaborated to generate libraries of potential drug candidates. The bromine atom serves as a key functional handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents to explore chemical space and optimize biological activity.

For instance, the pyridine (B92270) nitrogen and the primary amine provide sites for substitution and modification, enabling the synthesis of diverse heterocyclic systems. This approach has been successfully employed in the generation of scaffolds for kinase inhibitors, where the pyridine ring can act as a hinge-binding motif, a critical interaction for inhibiting enzyme activity. The synthesis of such scaffolds often involves a multi-step process, beginning with the coupling of this compound with other molecular fragments, followed by cyclization and further functionalization to achieve the desired three-dimensional architecture.

A general synthetic approach to novel scaffolds using this building block is outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Aryl-substituted (S)-1-(pyridin-2-yl)ethanamine derivative |

| 2 | Amide Coupling | Product from Step 1, Carboxylic acid | N-acylated derivative |

| 3 | Intramolecular Cyclization | Product from Step 2 | Fused heterocyclic scaffold |

| 4 | Further Functionalization | Product from Step 3, Various reagents | Diversified library of compounds |

Ligand Development for Defined Biomolecular Targets (in vitro focus)

The this compound scaffold has been instrumental in the development of ligands targeting specific enzymes and receptors, with a primary focus on in vitro evaluation.

Enzyme Inhibitor Design and In Vitro Biochemical Evaluation

A significant application of this compound is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The pyridine moiety of the scaffold can form hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.

For example, derivatives of the related compound 1-(6-bromopyridin-2-yl)-3-carboethoxythiourea have been utilized in the synthesis of kinase inhibitors. While specific IC50 values for direct derivatives of this compound are not widely published in readily accessible literature, the general strategy involves using it as a core to present other functionalities that interact with the ATP-binding pocket of the target kinase. The in vitro biochemical evaluation of these inhibitors typically involves assays to determine their half-maximal inhibitory concentration (IC50) against a panel of kinases to assess both potency and selectivity.

Receptor Modulator Design and In Vitro Binding Assays

The aminopyridine structure is also a key pharmacophore for targeting various G-protein coupled receptors (GPCRs). Derivatives of this compound have been explored as modulators of these receptors. The design strategy often involves maintaining the core aminopyridine structure for primary receptor interaction while modifying peripheral groups to fine-tune affinity and selectivity.

In vitro binding assays are essential for characterizing these receptor modulators. These assays typically use radiolabeled ligands to determine the binding affinity (Ki) of the newly synthesized compounds for the target receptor. For example, a study on related pyridine-based ligands for the cannabinoid receptor 2 (CB2R) demonstrated the utility of this scaffold in developing potent and selective receptor agonists.

Structure-Activity Relationship (SAR) Studies for Target Engagement (pre-clinical, in vitro context)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how chemical structure influences biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their interaction with biological targets.

A key aspect of the SAR for this scaffold is the role of the bromine atom. While it can be a site for introducing diversity through cross-coupling reactions, its presence can also contribute to binding affinity through halogen bonding or by influencing the electronic properties of the pyridine ring.

A study on tacrine (B349632) analogues as acetylcholinesterase (AChE) inhibitors provides a relevant example of SAR in a related bromo-substituted heterocyclic system. The synthesis and kinetic evaluation of 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, a compound with structural similarities to derivatives of this compound, revealed a pIC50 of 7.18 (IC50 = 0.066 µM). This highlights the potential for bromo-substituted heterocyclic amines to act as potent enzyme inhibitors.

A hypothetical SAR table for derivatives of this compound targeting a generic kinase, based on common findings in kinase inhibitor development, is presented below: